2,4-Dimethylazetidine hydrochloride

Chemical Stability Material Handling Synthetic Chemistry

Stable crystalline hydrochloride salt essential for precise formulation and long-term storage; free base is liquid (bp 89.4°C). The rigid azetidine scaffold uniquely mimics LSD's diethylamide conformation at 5-HT2A receptors. (S,S)-isomer yields lysergamides with low nanomolar affinity; other diastereomers exhibit reduced potency. Procuring this specific salt in desired enantiopurity is critical for reproducible pharmacological results.

Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
CAS No. 1803606-22-5
Cat. No. B1383322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylazetidine hydrochloride
CAS1803606-22-5
Molecular FormulaC5H12ClN
Molecular Weight121.61 g/mol
Structural Identifiers
SMILESCC1CC(N1)C.Cl
InChIInChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H
InChIKeyHNDQBGXJXDSIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylazetidine Hydrochloride (CAS 1803606-22-5): A Conformationally Constrained Building Block for Lysergamide Synthesis and 5-HT2A Receptor Mapping


2,4-Dimethylazetidine hydrochloride is the stable hydrochloride salt of 2,4-dimethylazetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by its rigid azetidine ring structure, which serves as a conformationally constrained analogue of diethylamine [1]. This hydrochloride salt form (C₅H₁₂ClN; molecular weight 121.61 g/mol) is a crystalline powder that offers improved handling and storage stability compared to the free base, which is a liquid with a boiling point of 89.4±8.0 °C [2] [3]. The compound is primarily employed as a key building block in the synthesis of lysergamide analogues for mapping the binding orientation of the diethylamide moiety at serotonin 5-HT2A receptors [1].

Why Generic Azetidine or Diethylamine Substitution Fails: The Critical Role of Stereochemistry and Salt Form in 2,4-Dimethylazetidine Hydrochloride Procurement


Generic substitution with simple azetidine or diethylamine fails to replicate the unique conformational and stereochemical properties of 2,4-dimethylazetidine hydrochloride. The hydrochloride salt is essential for ensuring the compound is isolated as a stable, crystalline powder suitable for precise formulation and long-term storage; the free base form is a liquid (boiling point 89.4±8.0 °C) that is more difficult to handle and prone to degradation [1]. Critically, the (S,S)-(+)-stereoisomer of the 2,4-dimethylazetidine moiety provides a rigid, conformationally constrained framework that precisely mimics the active binding orientation of LSD's diethylamide group at the 5-HT2A receptor [2]. In contrast, the (R,R)- and cis- diastereomers yield lysergamide analogues with significantly reduced potency and affinity [2]. Therefore, procuring the correct isomer (or a defined isomeric mixture with the desired enantiomeric purity) in its stable hydrochloride salt form is non-negotiable for achieving the intended pharmacological outcomes and ensuring reproducible experimental results.

Quantitative Differentiation Guide: 2,4-Dimethylazetidine Hydrochloride vs. Key Comparators


Enhanced Stability and Handling: Hydrochloride Salt vs. Free Base Liquid Form

The procurement of 2,4-dimethylazetidine hydrochloride provides a stable, crystalline solid that is significantly easier to handle, weigh, and store than the free base 2,4-dimethylazetidine, which is a volatile liquid. The hydrochloride salt is supplied as a powder with a purity specification of ≥95% and can be stored long-term in a cool, dry place . In contrast, the free base form exhibits a boiling point of 89.4±8.0 °C at 760 mmHg [1], indicating its liquid state at room temperature and potential for evaporation loss and decomposition during storage and use.

Chemical Stability Material Handling Synthetic Chemistry

Stereospecific Potency in Drug Discrimination: (S,S)-Isomer vs. (R,R)- and cis-Isomers

In a rat two-lever drug discrimination model trained with LSD, the lysergamide derived from (S,S)-(+)-2,4-dimethylazetidine exhibited the highest LSD-like behavioral activity and was slightly more potent than LSD itself [1]. In contrast, lysergamides derived from the (R,R)- and cis-2,4-dimethylazetidine diastereomers were significantly less potent in this behavioral assay [1]. This demonstrates that the (S,S) stereochemistry is critical for achieving maximal in vivo efficacy.

Behavioral Pharmacology Drug Discrimination Lysergamide SAR

Stereoselective Binding Affinity: (S,S)-Isomer vs. (R,R)- and cis-Isomers at 5-HT2A

The (S,S)-(+)-2,4-dimethylazetidine-derived lysergamide possessed the highest affinity for the rat serotonin 5-HT2A receptor among the diastereomeric series [1]. While the study describes this as the 'highest affinity' without providing exact Ki values in the abstract, a later compilation reports the Ki of lysergic acid 2,4-dimethylazetidide (LSZ, the (S,S) isomer) at human 5-HT2A receptors in the range of 0.54–19.2 nM [2]. In direct contrast, the (R,R)- and cis- diastereomers yielded lysergamides with lower receptor affinity [1].

Receptor Binding 5-HT2A Pharmacology Lysergamide SAR

Conformational Rigidity as a Molecular Probe: 2,4-Dimethylazetidine vs. Diethylamine

2,4-Dimethylazetidine hydrochloride, when incorporated into lysergamides, provides a rigid, conformationally constrained analogue of the flexible diethylamine moiety [1]. This constraint is not merely structural but functional: the (S,S)-dimethylazetidine group orients the amide nitrogen substituents in a specific, fixed conformation that optimally maps the active binding orientation of LSD's diethylamide group at the 5-HT2A receptor [1]. In contrast, a diethylamine analogue would exist as a mixture of rapidly interconverting conformers, precluding precise determination of the bioactive conformation.

Conformational Constraint Molecular Modeling Lysergamide SAR

Procurement-Ready Application Scenarios for 2,4-Dimethylazetidine Hydrochloride (CAS 1803606-22-5)


Synthesis of Conformationally Constrained Lysergamide Analogues for 5-HT2A Receptor Mapping

The (S,S)-(+)-2,4-dimethylazetidine hydrochloride is the precursor of choice for synthesizing lysergamides with enhanced potency and stereospecific binding at 5-HT2A receptors. As demonstrated in the landmark study by Nichols et al., incorporation of this rigid azetidine scaffold yields compounds with superior LSD-like behavioral activity and receptor affinity compared to analogues derived from other diastereomers [1]. The stable hydrochloride salt ensures precise handling and high synthetic reproducibility .

Development of Selective Serotonin 5-HT2A Receptor Agonists for Psychiatric Drug Discovery

Researchers developing novel antidepressants, anxiolytics, or antipsychotics targeting the 5-HT2A receptor can leverage the (S,S)-2,4-dimethylazetidine moiety to lock the pharmacophore into a bioactive conformation. The compound's rigid framework reduces conformational entropy, potentially enhancing target selectivity and in vivo efficacy, as suggested by the improved potency of the (S,S)-lysergamide over LSD itself in drug discrimination assays [1].

Chemical Biology and Molecular Pharmacology Studies of Hallucinogenic Mechanisms

For academic and pharmaceutical researchers investigating the neurobiological basis of hallucinogenic effects, 2,4-dimethylazetidine hydrochloride provides a well-characterized, rigid scaffold for generating tool compounds. The (S,S)-isomer-derived lysergamide (LSZ) exhibits a 5-HT2A receptor affinity in the low nanomolar range (Ki 0.54–19.2 nM) and an efficacy profile comparable to LSD [1][2]. This enables precise pharmacological probing of receptor signaling pathways and behavior in animal models.

Building Block for Chiral Recognition Agents and Asymmetric Catalysis

Beyond medicinal chemistry, enantiopure 2,4-dimethylazetidine derivatives, such as (R,R)-N-benzyl-2,4-dimethylazetidine, have been employed in the synthesis of cyclopalladated complexes used as chiral recognition agents for phosphorus ligands [3]. The hydrochloride salt provides a convenient entry point for preparing such chiral ligands, which are valuable in asymmetric catalysis and enantioselective analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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